N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 941892-28-0) is a synthetic 1,3,4-oxadiazole derivative bearing a 3,5-dimethoxy-substituted phenyl ring at position 5 and a 3-phenylpropanamide side chain at position The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, associated with anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The compound has a molecular weight of 353.4 g/mol, a computed XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 86.5 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 941892-28-0
Cat. No. B2876844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
CAS941892-28-0
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC
InChIInChI=1S/C19H19N3O4/c1-24-15-10-14(11-16(12-15)25-2)18-21-22-19(26-18)20-17(23)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23)
InChIKeyPACPLQOGQFUWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 941892-28-0) – Core Scaffold and Computed Properties


N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 941892-28-0) is a synthetic 1,3,4-oxadiazole derivative bearing a 3,5-dimethoxy-substituted phenyl ring at position 5 and a 3-phenylpropanamide side chain at position 2. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, associated with anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities [1]. The compound has a molecular weight of 353.4 g/mol, a computed XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 86.5 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [2]. At the time of this guide, no primary research articles reporting direct bioactivity data for this specific compound have been identified in the public domain, positioning it as a structurally defined but biologically uncharacterized screening candidate.

Why N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide Cannot Be Replaced by Regioisomeric or Mono-Substituted Oxadiazole Analogs


Although N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide shares molecular formula and basic computed descriptors with its 3,4-dimethoxy (CAS 899734-68-0) and 2,4-dimethoxy (CAS 941892-19-9) regioisomers [1][2], the symmetric 3,5-disubstitution pattern imparts a distinct molecular electrostatic potential surface, dipole moment, and shape that differentiate it from the asymmetric regioisomers. In 1,3,4-oxadiazole-based bioactive molecules, the substitution pattern on the terminal phenyl ring directly influences target binding conformation and selectivity. For example, in a series of 1,3,4-oxadiazole NTPDase inhibitors, subtle changes in aryl substitution resulted in IC50 shifts from >39 µM to 1.21 µM across enzyme isoforms [3]. Consequently, regioisomers cannot be assumed to be functionally interchangeable without experimental validation, and the 3,5-dimethoxy configuration represents a distinct chemical starting point for structure–activity relationship (SAR) exploration.

Product-Specific Differentiation Evidence for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 941892-28-0)


Symmetric 3,5-Dimethoxy Substitution Differentiates the Compound from Regioisomeric Analogs

The 3,5-disubstitution on the phenyl ring of the 1,3,4-oxadiazole core generates a symmetric electron density distribution distinct from the 3,4-dimethoxy (CAS 899734-68-0) and 2,4-dimethoxy (CAS 941892-19-9) regioisomers. While all three isomers share identical computed XLogP3-AA (2.8), TPSA (86.5 Ų), and molecular weight (353.4 g/mol) [1][2][3], the symmetry of the 3,5-substitution eliminates a permanent dipole arising from asymmetric methoxy orientation. This difference in molecular electrostatic potential can alter hydrogen-bonding geometry, π-stacking interactions, and steric complementarity to biological targets. In published oxadiazole SAR, compounds with 3,5-dimethoxy substitution have yielded binding poses distinct from other regioisomers, underscoring that regioisomeric identity is not functionally neutral [4].

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

Amide Linker Distinguished from Thioether-Linked Analog BDBM32708 with Public Bioactivity Baseline

A structurally related compound bearing the identical 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole core but linked via a thiomethylene bridge to a benzoic acid moiety (BDBM32708, PubChem CID 1261055) was screened against coagulation factor XII and returned an IC50 > 50,000 nM [1]. The target compound replaces the thioether linker with an amide-linked 3-phenylpropanamide chain, a modification that alters hydrogen-bonding capacity, linker flexibility, and overall molecular topology. While no direct bioactivity data for the target compound are publicly available, the >50 µM baseline for the thioether analog against factor XII establishes a reference point for the core scaffold, and the amide substitution may redirect target engagement toward different enzyme families. A recent oxadiazole series demonstrated that amide-linked derivatives can achieve IC50 values as low as 1.21 ± 0.23 µM against NTPDase3, illustrating the potential impact of linker chemistry on potency [2].

Enzyme Inhibition Coagulation Cascade Medicinal Chemistry

Potential for NTPDase Inhibition Inferred from Methoxy-Substituted 1,3,4-Oxadiazole SAR

A 2026 study of 2,5-disubstituted 1,3,4-oxadiazole derivatives synthesized from methoxy-substituted benzoic acids demonstrated that compounds bearing methoxy-substituted phenyl rings can inhibit ecto-NTPDases with IC50 values ranging from 1.21 ± 0.23 µM (NTPDase3) to >64 µM (NTPDase8) [1]. The most potent compound (7d) inhibited NTPDase1 with IC50 5.13 ± 0.81 µM, NTPDase2 with IC50 11.32 ± 0.56 µM, and NTPDase3 with IC50 1.21 ± 0.23 µM, outperforming the standard suramin. The 3,5-dimethoxy substitution pattern present in the target compound has not been explicitly evaluated within this series, but the general SAR indicates that methoxy-substituted phenyl oxadiazoles are competent NTPDase ligands. The target compound positions the 3,5-dimethoxy phenyl group at the oxadiazole 5-position, analogous to the substitution pattern of the active series, and therefore represents a logical extension for NTPDase screening.

NTPDase Inhibition Cancer Biology Purinergic Signaling

Computed Drug-Likeness and Physicochemical Profile Aligned with Oral Bioavailability Space

The computed physicochemical profile of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide falls within established drug-likeness filters. Its XLogP3-AA of 2.8 is below the Lipinski threshold of 5, TPSA of 86.5 Ų is below the 140 Ų cutoff for oral absorption, and its single hydrogen bond donor and six acceptors comply with the Rule of Five [1]. By comparison, the closely related analog 3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid (CID 1261055) possesses a carboxylic acid group that increases TPSA and H-bond donor count, potentially limiting membrane permeability. The target compound avoids this liability, retaining a neutral amide linkage devoid of additional acidic functionality. The computed drug-likeness parameters are consistent with compounds that have progressed to in vitro pharmacological evaluation in oxadiazole-based NTPDase inhibitor programs [2].

ADME Drug-Likeness Physicochemical Properties

Prioritized Research and Industrial Application Scenarios for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 941892-28-0)


Structure–Activity Relationship Expansion of 1,3,4-Oxadiazole NTPDase Inhibitors

The 3,5-dimethoxy substitution pattern represents an unexplored regioisomeric vector in the NTPDase inhibitor series described by Abbas et al. (2026), where methoxy-substituted phenyl oxadiazoles achieved IC50 values as low as 1.21 µM against NTPDase3 [1]. Incorporating this compound into a screening panel can probe the tolerance of NTPDase isoforms for symmetric vs. asymmetric aryl substitution, contributing to pharmacophore refinement.

Chemical Biology Probe Development Targeting Coagulation or Purinergic Pathways

Given that a thioether-linked analog sharing the identical oxadiazole core showed IC50 > 50 µM against coagulation factor XII [2], the amide-linked target compound offers a chemically orthogonal scaffold for probing whether linker chemistry (thioether vs. amide) modulates activity at serine protease or purinergic targets. Its favorable computed drug-likeness profile (XLogP3-AA 2.8, TPSA 86.5 Ų) supports direct use in cell-based assays [3].

Combinatorial Library Synthesis and Diversity-Oriented Screening

As a building block with a free amide NH and a 3,5-dimethoxyphenyl-substituted oxadiazole core, this compound can serve as a versatile intermediate for generating focused libraries through N-alkylation, acylation, or palladium-catalyzed cross-coupling. Its symmetric aryl substitution simplifies analytical characterization relative to asymmetric regioisomers, facilitating high-throughput chemistry workflows [3].

Negative Control or Baseline Compound for Regioisomer Selectivity Profiling

When screened alongside the 3,4-dimethoxy (CAS 899734-68-0) and 2,4-dimethoxy (CAS 941892-19-9) regioisomers, the 3,5-disubstituted compound serves as a critical comparator for establishing regioisomer-dependent selectivity fingerprints. Differential activity among these isomers can reveal binding site geometry requirements that are masked when only a single regioisomer is evaluated [3][4].

Quote Request

Request a Quote for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.